
Venetoclax
説明
Venetoclax (ABT-199) is a selective, orally bioavailable BCL-2 inhibitor approved by the FDA for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . It binds to the BCL-2 protein, displacing pro-apoptotic factors like BIM and BAX, thereby restoring apoptosis in cancer cells . This compound’s efficacy is particularly notable in patients with 17p deletion mutations or resistance to prior therapies. Its clinical success has spurred interest in comparing its pharmacological and therapeutic profiles with other BCL-2 inhibitors and combination regimens.
準備方法
Original Synthetic Route and Early Patented Processes
The foundational synthesis of venetoclax, as disclosed in U.S. Patent 8,546,399 and expanded in WO2018029711A2 , employs a linear approach involving sequential coupling and hydrolysis steps. The process begins with the condensation of Formula 5 (methyl 4-chloro-3-nitrobenzoate) and Formula 4 (1-(4-chlorophenyl)-2-(hydroxymethyl)-4,4-dimethylcyclohex-1-ene) under basic conditions. Sodium hydroxide or potassium carbonate in tetrahydrofuran (THF) facilitates this step, achieving 65–72% yields . Subsequent hydrolysis of Formula 3 (the condensation product) utilizes dimethylformamide (DMF) with aqueous HCl, producing the carboxylic acid intermediate critical for final coupling.
The terminal step couples this acid with sulfonamide Formula 9 (5-fluoro-2-(4-fluorophenylsulfonamido)benzamide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This reaction proceeds at ambient temperature over 8 hours, followed by sequential washes with acetic acid, sodium bicarbonate, and brine . Final isolation involves solvent exchange to ethyl acetate/methanol mixtures, yielding amorphous this compound with >98% purity after crystallization from dichloromethane/ethyl acetate .
Table 1: Key Reaction Conditions in Original Synthesis
Step | Reagents/Conditions | Solvent | Yield (%) |
---|---|---|---|
Condensation | KOH, THF, 50–65°C, 6 hr | THF | 68 |
Hydrolysis | 6M HCl, DMF/H2O, 40°C, 4 hr | DMF | 85 |
Sulfonamide Coupling | EDC, DMAP, DCM, rt, 8 hr | DCM | 73 |
Crystallization | DCM/EtOAc (1:1), cooling to 5°C | DCM/EtOAc | 92 |
Convergent Large-Scale Synthesis via Buchwald-Hartwig Amination
To address scalability limitations, Anderson et al. redesigned the synthesis around a Pd-catalyzed Buchwald-Hartwig amination . This convergent route connects two advanced intermediates: ester 23c (derived from 3,3-dimethyldicyclohexanone) and aryl bromide 26 . Key innovations include:
-
Ligand Optimization : Using BrettPhos or RuPhos ligands with Pd(OAc)2 enhances coupling efficiency, achieving 89% yield for 23c .
-
Anhydrous Saponification : Treatment of 23c with KOtBu and 18-crown-6 in THF generates anhydrous hydroxide in situ, enabling quantitative conversion to acid 2 without epimerization .
-
Final Coupling : Acid 2 reacts with sulfonamide 3 via EDC/HOBt activation in DCM, yielding this compound with >99.5% purity after crystallization .
This route improves the overall yield from 22% (linear method) to 46% while reducing Pd residues to <5 ppm through activated carbon treatment .
Table 2: Performance Comparison of Linear vs. Convergent Synthesis
Parameter | Linear Route | Convergent Route |
---|---|---|
Total Steps | 14 | 9 |
Overall Yield | 22% | 46% |
Pd Catalyst Loading | 1.5 mol% | 0.8 mol% |
Final Purity | 98.2% | 99.7% |
Largest Batch Produced | 2 kg | 150 kg |
Synthesis of Key Azaindole Intermediates
The 5-hydroxy-7-azaindole moiety, a critical subunit, traditionally required hazardous reagents like boron tribromide for demethylation (40–70% yield) . A safer alternative from CN107033142A employs Pd-catalyzed borylation followed by sodium perborate oxidation :
-
Borylation : 5-Bromo-7-azaindole reacts with bis(pinacolato)diboron using Pd(dppf)Cl2 and KOAc in dioxane (80°C, 12 hr), yielding 7-azaindole-5-boronic ester (92% yield) .
-
Oxidation : Sodium perborate in THF/NaOH (pH 10–12) hydrolyzes the boronate to 5-hydroxy-7-azaindole (88% yield) .
This method eliminates cryogenic conditions and column chromatography, making it suitable for multi-kilogram production.
Salt Formation and Polymorph Control
This compound’s bioavailability depends on its salt form. WO2018029711A2 discloses acetate salt preparation by dissolving the free base in THF, adding acetic acid, and cooling to 5°C . The resulting crystalline acetate exhibits superior solubility (34 mg/mL vs. 12 mg/mL for free base) and stability (<1% degradation after 24 months at 25°C) .
For polymorph control, the patent describes antisolvent crystallization using methyl tert-butyl ether (MTBE). Seeding with Form I crystals ensures consistent particle size distribution (D90 <50 µm), critical for tablet formulation .
Industrial-Scale Purification Techniques
Large-scale processes employ countercurrent chromatography for intermediate purification. For example, the ester 23c is purified using heptane/ethyl acetate gradients, reducing impurities (e.g., dehalogenated byproducts) from 5.2% to 0.3% . Final API purification via hot filtration through Celite in refluxing ethanol removes residual Pd and unreacted sulfonamide, achieving >99.9% purity .
化学反応の分析
Types of Reactions: Venetoclax undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative impurities.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound N-oxide and this compound hydroxylamine impurity.
Reduction: Reduced forms of this compound with modified nitro groups.
Substitution: Substituted this compound derivatives with different functional groups.
科学的研究の応用
Chronic Lymphocytic Leukemia (CLL)
Venetoclax is primarily indicated for:
- First-line Treatment : Used alone or in combination with rituximab for previously untreated patients.
- Relapsed/Refractory CLL : Effective in patients who have received prior therapies, particularly those with 17p deletion.
Clinical Trials and Efficacy :
- The MURANO study demonstrated that this compound combined with rituximab significantly improved outcomes compared to bendamustine-rituximab, achieving an overall response rate of 79% and a complete response rate of 20% .
- A real-world evidence study indicated that this compound-based therapy post-covalent Bruton tyrosine kinase inhibitors resulted in durable remissions and improved progression-free survival .
Study | Patient Population | Treatment Regimen | Overall Response Rate | Progression-Free Survival |
---|---|---|---|---|
MURANO | CLL patients | This compound + Rituximab | 79% | Not specified |
CAPTIVATE | Untreated CLL patients | Ibrutinib + this compound | 58% undetectable MRD | Not specified |
Real-World Evidence | Relapsed/Refractory CLL patients | This compound after BTKi | Durable remission observed | Improved TTNT-D |
Acute Myeloid Leukemia (AML)
This compound is also approved for use in combination with hypomethylating agents for older adults or those unable to receive intensive chemotherapy.
Clinical Findings :
- In combination with azacitidine or decitabine, this compound has shown promising results, leading to significant improvements in overall survival rates compared to historical controls .
Off-Label Uses and Future Directions
Research is ongoing into the use of this compound for other malignancies such as:
- Multiple Myeloma : Early studies suggest potential efficacy when combined with other agents.
- Acute Lymphoblastic Leukemia (ALL) : Investigations are underway to assess its effectiveness in this context.
Safety Profile
This compound is generally well-tolerated, but it can lead to tumor lysis syndrome, particularly during the initial dose titration phase. Mitigation strategies include gradual dose escalation and hydration protocols .
Quality of Life Considerations
A phase 3b study (VENICE II) evaluated the impact of this compound monotherapy on health-related quality of life. Results indicated significant improvements in global health status and specific quality of life domains such as fatigue and insomnia .
作用機序
Venetoclax is often compared with other B-cell lymphoma-2 inhibitors, such as Navitoclax and Obatoclax . While all these compounds target the B-cell lymphoma-2 protein, this compound is unique in its high selectivity and potency. Unlike Navitoclax, which also inhibits B-cell lymphoma-extra large, this compound specifically targets B-cell lymphoma-2, reducing the risk of thrombocytopenia . Obatoclax, on the other hand, has a broader spectrum of activity but is less potent compared to this compound .
類似化合物との比較
Physicochemical and Pharmacokinetic Comparisons
Physicochemical Properties
Venetoclax exhibits distinct physicochemical characteristics compared to other BCL-2 inhibitors like DRO and experimental compounds (3a-g):
Parameter | This compound | DRO | Compounds 3a-g (Range) |
---|---|---|---|
Molecular Volume (ų) | 854.36 | 559.71 | 650.41–764.06 |
mlogP | 2.95 | 4.76 | 1.15–2.95 |
Rotatable Bonds | 14 | N/A | 13–18 |
Hydrogen Bond Acceptors | 9 | N/A | 8–11 |
Hydrogen Bond Donors | N/A | N/A | < this compound |
Lipinski Violations | 2 | 2 | 2 |
Bioavailability Score | 0.17 | N/A | 0.17 (all) |
Gastrointestinal Absorption (%) | 45.83 | N/A | 27.49–48.36 |
Key Findings :
- This compound has higher lipophilicity (mlogP = 2.95) than compounds 3a-g but lower than DRO (mlogP = 4.76) .
- All compounds, including this compound, violate Lipinski’s Rule of Five twice, suggesting challenges in oral bioavailability optimization .
- The drug-likeness score (DLS) of this compound (0.57) is intermediate between DRO (0.38) and compounds 3a-g (0.17–1.68) .
Pharmacokinetics
This compound demonstrates predictable pharmacokinetics with a steady-state exposure supporting a 400 mg once-daily dose. In contrast, other BCL-2 inhibitors like ABT-263 (navitoclax) require dose adjustments due to thrombocytopenia from BCL-XL inhibition, highlighting this compound’s selectivity advantage .
Mechanisms and Resistance Profiles
Target Selectivity
This compound selectively inhibits BCL-2 without significant activity against BCL-XL or MCL-1, reducing off-target toxicity . Structural studies reveal that mutations like BCL-2 G101V or F104L disrupt this compound binding by altering P2/P4 pocket interactions, whereas compounds like ABT-263 retain partial efficacy due to broader binding profiles .
Resistance Mechanisms
Resistance to this compound often arises from compensatory upregulation of MCL-1 or BCL-XL, as observed in AML and CLL models . For example, AML cells chronically exposed to this compound show increased MCL-1 expression, which can be counteracted by MCL-1 inhibitors (e.g., S63845) or HDAC inhibitors (e.g., Chidamide) . In contrast, resistance to navitoclax is less dependent on MCL-1 due to its dual BCL-2/BCL-XL inhibition .
Clinical Efficacy and Combination Therapies
Monotherapy vs. Combination Regimens
- CLL: this compound monotherapy achieves an overall response rate (ORR) of 77% and complete response (CR) rate of 16%, which improves to ORR 86–97% and CR 51–74% when combined with anti-CD20 antibodies (e.g., rituximab, obinutuzumab) .
- AML : this compound combined with hypomethylating agents (HMAs; azacitidine/decitabine) yields CR/CRi rates of 71–74% and median OS of 16.4–17.5 months, comparable to LDAC combinations .
Comparative Outcomes in AML Combinations
Regimen | CR/CRi Rate | Median OS (Months) | CR Duration (Months) |
---|---|---|---|
This compound + Azacitidine | 71% | 16.4 | 21.9 |
This compound + Decitabine | 74% | 16.2 | 15.0 |
This compound + ML385* | N/A | N/A | > this compound + HMA |
*Preclinical data show ML385 (NRF2 inhibitor) enhances this compound-induced ferroptosis, surpassing HMA combinations in cell death assays .
Synergistic Strategies and Emerging Combinations
- Dual BCL-2/MCL-1 Inhibition : Co-administration of this compound and MCL-1 inhibitors (e.g., S63845) resensitizes resistant myeloma and AML cells, achieving >80% apoptosis in primary samples .
- Metabolic Reprogramming : this compound disrupts mitochondrial respiration and TCA cycle activity, synergizing with ETC inhibitors (e.g., metformin) to enhance cytotoxicity .
- Epigenetic Modulation : Chidamide downregulates MCL-1 via PI3K/AKT/STAT3 inhibition, restoring this compound sensitivity in AML models .
生物活性
Venetoclax (Venclexta) is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, primarily used in the treatment of hematologic malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). This article explores the biological activity of this compound, supported by clinical data, case studies, and research findings.
This compound functions by inhibiting BCL-2, a protein that prevents apoptosis in cancer cells. By blocking BCL-2, this compound promotes the activation of pro-apoptotic proteins BAX and BAK, leading to mitochondrial cytochrome C release and subsequent apoptosis in malignant cells. This mechanism has been validated in various preclinical studies using AML cell lines and patient-derived samples .
Chronic Lymphocytic Leukemia (CLL)
This compound has shown significant efficacy in CLL, particularly in patients with del(17p) or TP53 mutations. A pivotal phase 3b trial (VENICE-1) demonstrated that this compound monotherapy resulted in a complete remission rate of approximately 79% among previously treated patients . The study involved a 5-week ramp-up to a maximum dose of 400 mg daily, with patients monitored for two years post-treatment.
Study | Population | Complete Remission Rate | Duration | Notes |
---|---|---|---|---|
VENICE-1 | Relapsed/Refractory CLL | 79% | Up to 108 weeks | Included patients with del(17p) and TP53 mutations |
Acute Myeloid Leukemia (AML)
In AML, this compound has been evaluated in combination with hypomethylating agents like azacitidine. A case study reported an 80-year-old patient achieving complete remission after one cycle of this combination therapy. The overall response rate was significantly higher than expected with azacitidine alone, with 61% of patients achieving complete remission or complete remission with incomplete marrow recovery .
Combination Therapy | Complete Remission Rate | Common Toxicities |
---|---|---|
This compound + Azacitidine | 61% | Febrile neutropenia, nausea, neutropenia |
Preclinical Studies
Preclinical research has further elucidated the biological activity of this compound. Studies have indicated that it effectively reduces MCL-1 protein levels when combined with other agents, enhancing apoptosis in AML cells. This synergistic effect has been confirmed in both in vitro and in vivo models .
Case Studies
Case Study: this compound + Azacitidine
A notable case involved an elderly patient with AML who was not eligible for intensive chemotherapy. After receiving this compound combined with azacitidine, the patient achieved complete remission within weeks. This outcome highlights the potential of this compound to improve survival rates in high-risk populations .
Additional Case Study: Combination Therapy in CLL
In another instance, patients receiving this compound following treatment with ibrutinib showed high rates of undetectable minimal residual disease (uMRD), indicating effective disease control and potential for long-term remission .
Safety Profile
The safety profile of this compound varies depending on the combination therapy used. Common adverse effects include:
Q & A
Basic Research Questions
Q. What experimental models are most effective for elucidating Venetoclax's mechanism of action against BCL-2 in hematological malignancies?
Methodological Approach: Use in vitro apoptosis assays (e.g., Annexin V staining) paired with BH3 profiling to quantify mitochondrial priming. Validate findings in xenograft models with BCL-2 overexpression. RNA sequencing can identify downstream pathways affected by BCL-2 inhibition .
Q. How should randomized controlled trials (RCTs) be designed to evaluate this compound combination therapies in myelodysplastic syndromes (MDS)?
Methodological Approach: Employ adaptive trial designs with endpoints including complete response (CR), marrow CR, and event-free survival (EFS). Stratify patients by IPSS-R risk scores and use covariate-adjusted Cox models for survival analysis. Ensure sample sizes ≥200 patients for adequate power to detect HR <0.6 .
Q. What preclinical biomarkers are critical for predicting this compound resistance in acute myeloid leukemia (AML)?
Methodological Approach: Perform ex vivo drug sensitivity screening using primary AML blasts. Correlate results with baseline mutations (e.g., TP53, FLT3-ITD) via next-generation sequencing. Use logistic regression to identify resistance-associated genomic signatures .
Advanced Research Questions
Q. How do cytogenetic and molecular profiles influence this compound efficacy in AML, and how should these inform stratified trial designs?
Methodological Approach: Categorize patients into molecular subgroups (e.g., NPM1 mutant, adverse cytogenetics) using ELN 2022 criteria. Apply interaction tests in multivariate analyses to assess subgroup-specific treatment effects. Design basket trials for high-risk cohorts (e.g., TP53 mutant) with this compound-azacitidine combinations .
Q. What statistical methods reconcile conflicting survival outcomes from this compound trials in AML (e.g., OS vs. EFS benefits)?
Methodological Approach: Conduct meta-analyses with individual patient data (IPD) from phase Ib/II trials (NCT02203773, NCT02287233). Use mixed-effects models to account for heterogeneity in trial protocols. Sensitivity analyses should adjust for covariates like prior HMA exposure .
Q. How can pharmacokinetic variability in this compound bioavailability impact dosing strategies across formulations?
Methodological Approach: Compare AUC0–24 and Cmax of tablet vs. oral powder formulations using bioequivalence studies (90% CI within 80–125%). Apply population pharmacokinetic (PopPK) modeling to identify covariates (e.g., renal impairment) affecting exposure. Validate with exposure-response analyses for CR rates .
Q. What mechanisms underlie this compound's synergistic effects with hypomethylating agents (HMAs) in MDS, and how can this be quantified experimentally?
Methodological Approach: Use RNA-seq to profile epigenetic changes in BCL-2 family genes post-HMA treatment. Assess synergy via Chou-Talalay combination indices in primary MDS cells. Validate in PDX models with serial bone marrow biopsies .
Q. How should researchers address discrepancies in this compound response rates between frontline and relapsed/refractory AML cohorts?
Methodological Approach: Perform subgroup analyses stratified by prior therapy lines. Use competing risk models to account for confounding factors like allogeneic transplant. Cross-trial comparisons require propensity score matching to balance baseline characteristics .
Q. Methodological Frameworks from Key Studies
Q. Key Considerations for this compound Research
- Data Contradictions : Address conflicting survival outcomes by standardizing endpoints (e.g., CR/CRi per IWG 2023 criteria) and using IPD meta-analyses.
- Ethical Oversight : Ensure trials (e.g., NCT02993523) include DSMB reviews for TLS risk mitigation.
- Reproducibility : Publish full protocols (e.g., dosing schedules, biomarker panels) via repositories like ClinicalTrials.gov .
特性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVNQSMGBZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154863 | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257044-40-8 | |
Record name | ABT 199 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venetoclax [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venetoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENETOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。